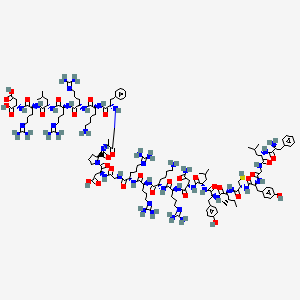

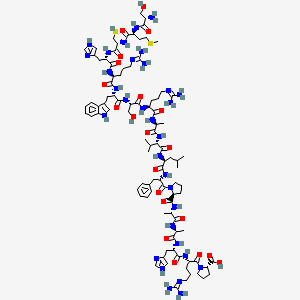

![molecular formula C86H124N18O28 B10822474 (2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B10822474.png)

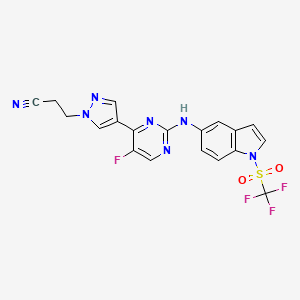

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El péptido Nrf2 es un compuesto diseñado para interrumpir la interacción entre el factor 2 relacionado con el factor eritroide nuclear 2 (Nrf2) y la proteína 1 asociada a ECH similar a Kelch (Keap1). Esta interacción es crucial para regular la respuesta celular al estrés oxidativo. Nrf2 es un factor de transcripción que controla la expresión de más de 200 genes involucrados en la defensa antioxidante, la desintoxicación y la protección celular. Al inhibir la interacción Nrf2-Keap1, el péptido Nrf2 tiene como objetivo mejorar los mecanismos de defensa celular contra el estrés oxidativo y las enfermedades relacionadas .

Métodos De Preparación

La síntesis de péptidos Nrf2 implica el uso de técnicas de grapado de hidrocarburos para crear péptidos restringidos y funcionalizados. Este método mejora la estabilidad y la permeabilidad celular de los péptidos. La ruta sintética típicamente incluye los siguientes pasos:

Síntesis de péptidos: El péptido lineal se sintetiza utilizando la síntesis de péptidos en fase sólida (SPPS).

Grapado: El péptido se modifica con grapas de hidrocarburos para restringir su estructura.

Purificación: El péptido grapado se purifica utilizando cromatografía líquida de alta resolución (HPLC).

Caracterización: El producto final se caracteriza utilizando espectrometría de masas y espectroscopia de resonancia magnética nuclear (RMN).

Los métodos de producción industrial para los péptidos Nrf2 aún se encuentran en desarrollo, centrándose en optimizar el rendimiento, la pureza y la rentabilidad.

Análisis De Reacciones Químicas

El péptido Nrf2 principalmente experimenta interacciones con proteínas en lugar de reacciones químicas tradicionales. Puede participar en los siguientes tipos de interacciones:

Interacciones proteína-proteína: El péptido se une a la proteína Keap1, interrumpiendo su interacción con Nrf2.

Enlace de hidrógeno: El péptido forma enlaces de hidrógeno con residuos de aminoácidos en el sitio de unión de Keap1.

Interacciones electrostáticas: El péptido participa en interacciones electrostáticas con residuos cargados en Keap1.

Los reactivos y condiciones comunes utilizados en estas interacciones incluyen tampones acuosos, pH fisiológico y temperatura ambiente. El principal producto formado a partir de estas interacciones es la proteína Nrf2 estabilizada, que luego puede trasladarse al núcleo y activar la transcripción genética.

Aplicaciones Científicas De Investigación

El péptido Nrf2 tiene varias aplicaciones de investigación científica:

Química: Se utiliza como herramienta para estudiar las interacciones proteína-proteína y desarrollar nuevos inhibidores para objetivos terapéuticos.

Biología: Se investiga por su papel en los mecanismos de defensa celular y la respuesta al estrés oxidativo.

Medicina: Se explora como un posible agente terapéutico para enfermedades caracterizadas por estrés oxidativo, como el cáncer, las enfermedades neurodegenerativas y las afecciones inflamatorias crónicas.

Mecanismo De Acción

El péptido Nrf2 ejerce sus efectos uniéndose a la proteína Keap1, evitando así que Keap1 promueva la ubiquitinación y degradación de Nrf2. Esta estabilización permite que Nrf2 se acumule en el citoplasma y se traslade al núcleo. En el núcleo, Nrf2 se une al elemento de respuesta antioxidante (ARE) en las regiones promotoras de los genes diana, lo que lleva a la transcripción de genes involucrados en la defensa antioxidante, la desintoxicación y la protección celular .

Comparación Con Compuestos Similares

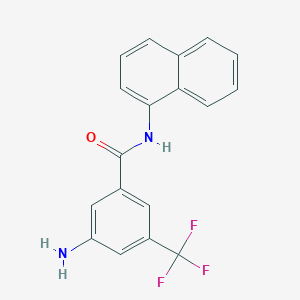

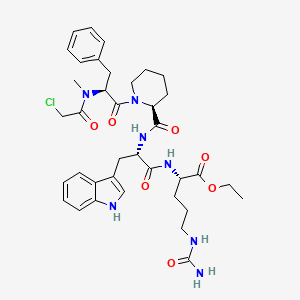

El péptido Nrf2 es único en su capacidad para interrumpir la interacción Nrf2-Keap1 con alta especificidad y afinidad. Los compuestos similares incluyen:

Inhibidores de moléculas pequeñas: Estos compuestos también se dirigen a la interacción Nrf2-Keap1 pero pueden tener diferentes modos de unión y propiedades farmacocinéticas.

Otros inhibidores peptídicos: Péptidos diseñados para imitar el sitio de unión de Nrf2 en Keap1, pero con diferentes grados de estabilidad y permeabilidad celular.

Compuestos naturales: Ciertos productos naturales pueden activar la vía Nrf2 modificando Keap1, pero pueden carecer de la especificidad y la potencia del péptido Nrf2

El péptido Nrf2 destaca por su estabilidad diseñada, permeabilidad celular y alta afinidad de unión, lo que lo convierte en un candidato prometedor para el desarrollo terapéutico.

Propiedades

Fórmula molecular |

C86H124N18O28 |

|---|---|

Peso molecular |

1858.0 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C86H124N18O28/c1-43(2)35-57(98-76(121)53(25-30-64(88)106)93-73(118)47(8)91-79(124)59(38-49-19-13-10-14-20-49)101-82(127)60(97-72(117)46(7)87)39-50-21-15-11-16-22-50)80(125)95-54(26-31-65(89)107)77(122)99-58(36-44(3)4)81(126)102-62(41-70(115)116)84(129)96-55(28-33-68(111)112)75(120)94-56(29-34-69(113)114)78(123)104-71(48(9)105)85(130)90-42-66(108)92-52(27-32-67(109)110)74(119)100-61(40-51-23-17-12-18-24-51)83(128)103-63(86(131)132)37-45(5)6/h10-24,43-48,52-63,71,105H,25-42,87H2,1-9H3,(H2,88,106)(H2,89,107)(H,90,130)(H,91,124)(H,92,108)(H,93,118)(H,94,120)(H,95,125)(H,96,129)(H,97,117)(H,98,121)(H,99,122)(H,100,119)(H,101,127)(H,102,126)(H,103,128)(H,104,123)(H,109,110)(H,111,112)(H,113,114)(H,115,116)(H,131,132)/t46-,47-,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,71-/m0/s1 |

Clave InChI |

LUWNQRCIIOOCLS-ITDBXDHNSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)N)O |

SMILES canónico |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Amino-4-[4-(3,4-dimethylphenyl)sulfanylanilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B10822394.png)

![(3R,3aR,6aR)-2-[2-(2,4-dichlorophenoxy)acetyl]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B10822400.png)

![6,7-dichloro-4-[2-[(2S)-4-(2-morpholin-4-ylethylsulfonyl)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]-2-oxoethyl]-1,4-benzoxazin-3-one](/img/structure/B10822402.png)

![(1R,2R,5S)-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[2-[4-(trifluoromethoxy)phenoxy]acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10822422.png)

![1-[(2R,6S)-6-[[[(2S,6R)-2-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2S,6R)-2-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2S,6R)-2-[[[(2S,6R)-2-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2S,6R)-2-[[[(2S,6R)-2-[[[(2S,6R)-2-[[[(2S,6R)-2-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2R,6S)-2-(2-amino-6-oxo-1H-purin-9-yl)-6-[[[(2R,6S)-2-(4-amino-2-oxopyrimidin-1-yl)-6-[[[(2R,6S)-2-(4-amino-2-oxopyrimidin-1-yl)-6-[[[(2S,6R)-2-[[[(2R,6S)-2-(4-amino-2-oxopyrimidin-1-yl)-6-[[[(2R,6S)-2-(4-amino-2-oxopyrimidin-1-yl)-6-(hydroxymethyl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(6-aminopurin-9-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(6-aminopurin-9-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-4-yl]-(dimethylamino)phosphoryl]oxymethyl]-4-[[(2S,6R)-6-(4-amino-2-oxopyrimidin-1-yl)morpholin-2-yl]methoxy-(dimethylamino)phosphoryl]morpholin-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B10822431.png)

![2-[2-(2,6-dichlorophenyl)ethyl]-4-[(6-fluoro-1H-indol-2-yl)methyl]-5H-1,3-thiazole-4-carboxylic acid](/img/structure/B10822447.png)

![(2R,3S,3aR,5aR,6R,11bR,11cS)-3a-methoxy-3,14-dimethyl-2-phenyl-2,3,3a,6,7,11c-hexahydro-1H-6,11b-(epiminoethano)-3,5a-methanonaphtho[2,1-g]indol-10-ol](/img/structure/B10822486.png)